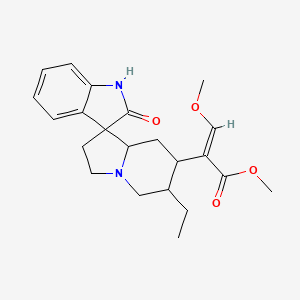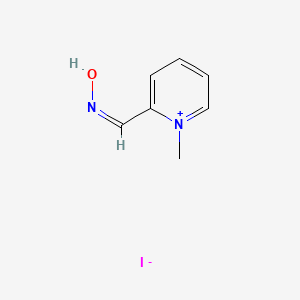
Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- involves several steps. One common method includes the extraction of the compound from Uncaria rhynchophylla using solvents like chloroform. The compound can also be synthesized through a series of chemical reactions involving the formation of the spirocyclic structure and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. The conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties. These derivatives are often studied for their enhanced or modified biological activities .
Scientific Research Applications
Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study spirocyclic alkaloids and their reactivity.
Biology: Investigated for its neuroprotective effects and potential to modulate neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, hypertension, and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Neuroprotective Effects: It modulates voltage-gated potassium channels and acts as a noncompetitive antagonist of NMDA receptor channels, providing neuroprotection.
Hypotensive Effects: It induces vasodilation and reduces heart rate, contributing to its hypotensive properties.
Anticonvulsive and Antiarrhythmic Effects: It stabilizes neuronal and cardiac cell membranes, preventing abnormal electrical activity.
Comparison with Similar Compounds
Similar Compounds
Rhynchophylline: Another spirocyclic alkaloid with similar pharmacological properties.
Corynoxine: A related compound with neuroprotective and autophagy-enhancing effects.
Mitrinermine: Shares structural similarities and exhibits neuroprotective and hypotensive activities.
Uniqueness
Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- is unique due to its specific spirocyclic structure and the combination of its pharmacological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (E)-2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+ |
InChI Key |
DAXYUDFNWXHGBE-DTQAZKPQSA-N |
Isomeric SMILES |
CCC1CN2CCC3(C2CC1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4S,5S,6S,8S,9S,13R,16S,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790066.png)

![(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10790100.png)


![(2S,3R,4S,5S,6R)-2-[4-[(3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790115.png)
![8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B10790126.png)
![4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo-[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide](/img/structure/B10790134.png)

![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)
![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)
![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790162.png)

